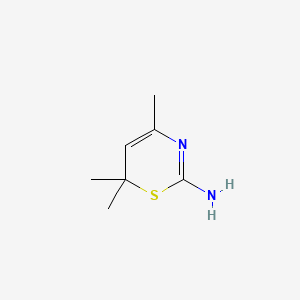

4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Description

BenchChem offers high-quality 4,6,6-trimethyl-6H-1,3-thiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,6-trimethyl-6H-1,3-thiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6,6-trimethyl-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXILDALAUEEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(SC(=N1)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276792 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2953-81-3 |

Source

|

| Record name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic protocol, starting from commercially available precursors. It further elaborates on the analytical techniques employed for the structural elucidation and purity assessment of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.

Introduction and Significance

The 1,3-thiazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The specific derivative, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, incorporates a gem-dimethyl group and a methyl-substituted vinylogous system, features that can significantly influence its physicochemical properties and biological interactions. A thorough understanding of its synthesis and a comprehensive characterization are paramount for its exploration in drug discovery programs.

This guide will focus on the well-established and efficient acid-catalyzed condensation reaction between an α,β-unsaturated ketone and thiourea, which provides a direct and high-yielding route to the desired 2-amino-1,3-thiazine core.

Synthetic Pathway and a Mechanistic Overview

The synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is achieved through a cyclocondensation reaction between mesityl oxide (4-methyl-3-penten-2-one) and thiourea. This reaction is typically facilitated by an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol.

The proposed reaction mechanism commences with the protonation of the carbonyl oxygen of mesityl oxide, which enhances its electrophilicity. Subsequently, the nucleophilic sulfur atom of thiourea attacks the β-carbon of the activated α,β-unsaturated ketone in a Michael-type addition. This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon. The final step involves the dehydration of the cyclic intermediate to yield the stable 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Caption: Synthetic workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Mesityl Oxide (4-methyl-3-penten-2-one) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Thiourea | ACS Reagent, ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR |

| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | EMD Millipore |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Reagent | J.T. Baker |

3.2. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the thiourea is completely dissolved.

-

Addition of Reactants: To the stirred solution, add mesityl oxide (9.81 g, 0.1 mol) followed by the slow, dropwise addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) through the condenser. The addition of acid may cause a slight exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as its hydrochloride salt.[1]

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will convert the hydrochloride salt to the free amine.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4,6,6-trimethyl-6H-1,3-thiazin-2-amine as a crystalline solid.

Comprehensive Characterization

The synthesized 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is characterized using a suite of analytical techniques to confirm its structure and assess its purity.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

4.2. Spectroscopic Analysis

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine)[2] |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1650-1600 | Strong | C=N stretching (thiazine ring) |

| 1580-1550 | Medium | N-H bending (scissoring) |

| 1380-1365 | Strong (doublet) | C-H bending (gem-dimethyl) |

| 1250-1020 | Medium | C-N stretching |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of the molecule. The expected chemical shifts are predicted based on the structure and data from related compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.20 | s | 1H | =CH- |

| ~ 4.80 | br s | 2H | -NH₂ |

| ~ 2.10 | s | 3H | =C-CH₃ |

| ~ 1.30 | s | 6H | -C(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=N (Amidine carbon) |

| ~ 130 | =C -CH₃ |

| ~ 115 | =C H- |

| ~ 55 | -C (CH₃)₂ |

| ~ 28 | -C(C H₃)₂ |

| ~ 22 | =C-C H₃ |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 156

-

Major Fragments:

-

m/z = 141 ([M-CH₃]⁺): Loss of a methyl radical from the gem-dimethyl group.

-

m/z = 99 ([M-C(CH₃)₃]⁺): Loss of a tert-butyl radical.

-

Further fragmentation of the thiazine ring.

-

Caption: Logical flow from synthesis to characterization.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine. The provided step-by-step protocol, coupled with a comprehensive characterization strategy, offers a solid foundation for researchers to produce and validate this compound of interest. The detailed spectroscopic analysis provides a benchmark for future studies and applications of this and related 1,3-thiazine derivatives in the pursuit of novel therapeutic agents.

References

-

Didwagh, S. S., Piste, P. B., Burungale, A. S., & Nalawade, A. M. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 074-079. [Link]

-

Haider, F. Z. (2012). Synthesis and antimicrobial screening of some 1,3-thiazines. Journal of Chemical and Pharmaceutical Research, 4(4), 2263-2267. [Link]

-

ChemBK. (n.d.). 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Heterocycle of Interest

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that offer unique therapeutic potential. Within this dynamic field, nitrogen- and sulfur-containing heterocycles have consistently emerged as privileged structures, forming the core of numerous approved drugs and clinical candidates.[1][2] The 1,3-thiazine moiety, a six-membered ring system incorporating both nitrogen and sulfur, represents a compelling pharmacophore with a diverse range of reported biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects.[2][3] This guide focuses on a specific, yet under-characterized member of this family: 4,6,6-trimethyl-6H-1,3-thiazin-2-amine .

This document serves as a comprehensive technical resource, consolidating the available chemical and physical data for this compound. It is designed to provide researchers, synthetic chemists, and drug discovery scientists with a foundational understanding of its properties, thereby facilitating further investigation and potential application in therapeutic development programs. While experimental data for this specific entity remains somewhat limited in the public domain, this guide synthesizes information from closely related analogues and predictive models to offer a robust starting point for laboratory work.

Molecular Structure and Physicochemical Properties

Structural Elucidation and Tautomerism

The unambiguous identification of a molecule begins with its structure. 4,6,6-trimethyl-6H-1,3-thiazin-2-amine possesses the chemical formula C₇H₁₂N₂S.[4] A critical consideration for 2-amino-1,3-thiazine systems is the potential for tautomerism, specifically between the amino and imino forms. However, extensive spectroscopic studies on analogous 2-amino-4H-1,3-thiazines have demonstrated that they exist predominantly in the amino form in both crystalline and solution states.[5] This preference is a key determinant of the molecule's hydrogen bonding capabilities and overall electronic distribution.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | 4,6,6-trimethyl-6H-1,3-thiazin-2-amine | - |

| CAS Number | 2953-81-3 | |

| Molecular Formula | C₇H₁₂N₂S | [4] |

| Molecular Weight | 156.25 g/mol | [4] |

| Monoisotopic Mass | 156.07211 Da | [4] |

| Monohydrochloride CAS | 2953-80-2 | [6] |

| Monohydrochloride Formula | C₇H₁₃ClN₂S | [6] |

| Monohydrochloride Mol. Wt. | 192.71 g/mol | [6] |

Predicted Physicochemical Data

In the absence of extensive experimental data for the free base, information for the monohydrochloride salt provides valuable insights into the compound's general characteristics. It is important to note that these values, particularly boiling and flashing points, are predicted and should be treated as estimates.

Table 2: Predicted Physicochemical Properties of the Monohydrochloride Salt

| Property | Predicted Value | Source(s) |

| Boiling Point | 248.2 °C | [6] |

| Flashing Point | 103.9 °C | [6] |

| Vapor Pressure | 0.0246 mmHg at 25°C | [6] |

| XlogP | 1.1 | [4] |

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characterized by several key signals. The gem-dimethyl protons at the C6 position would likely appear as a sharp singlet. The methyl group at the C4 position would also produce a singlet. The vinyl proton at C5 should appear as a singlet in the olefinic region. The protons of the primary amine group may present as a broad singlet, and its chemical shift could be concentration-dependent.

-

¹³C NMR: The carbon NMR would reveal distinct signals for the seven carbon atoms. The quaternary carbon at C6 and the carbon of the imine group (C2) would likely be downfield. The carbons of the three methyl groups would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1250–1020 cm⁻¹ range. The C=N stretch of the thiazine ring would also be a prominent feature.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of the compound (156.07211 Da).[4] The fragmentation pattern would likely involve the loss of methyl groups and potentially cleavage of the thiazine ring. Predicted collision cross-section data for various adducts are available and can aid in identification.[4]

Synthesis and Reactivity

Proposed Synthetic Strategy

The synthesis of 2-amino-1,3-thiazine derivatives is well-documented and typically involves the cyclocondensation of a suitable precursor with thiourea. A plausible and efficient route to 4,6,6-trimethyl-6H-1,3-thiazin-2-amine would involve the reaction of mesityl oxide (4-methyl-3-penten-2-one) with thiourea under acidic or basic conditions. This approach leverages readily available starting materials.

An alternative strategy, based on the synthesis of a related compound, involves the reaction of an α-chloro ketone with thiourea.[7] For the target molecule, this would necessitate the synthesis of 4-chloro-4-methyl-2-pentanone as a precursor.

Workflow: Proposed Synthesis from Mesityl Oxide

Caption: Proposed synthetic workflow for 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Chemical Reactivity

The chemical reactivity of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is dictated by the functional groups present. The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases. The endocyclic nitrogen and the sulfur atom can also participate in coordination with metal ions. The double bond within the thiazine ring offers a site for electrophilic addition reactions, although the aromaticity of the heterocyclic system may influence its reactivity.

Potential Applications in Drug Discovery and Development

The 1,3-thiazine scaffold is a component of various biologically active molecules, suggesting that 4,6,6-trimethyl-6H-1,3-thiazin-2-amine could serve as a valuable building block or a lead compound in drug discovery.

Antimicrobial Potential

Derivatives of 2-amino-1,3-thiazine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][8] The specific substitution pattern of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine may confer unique activity profiles that warrant investigation.

Central Nervous System (CNS) Activity

Certain 6H-2-amino-1,3-thiazine derivatives have been reported to possess calming activity.[3] This suggests a potential for this class of compounds to modulate neuronal pathways, making them of interest for the development of novel anxiolytics, sedatives, or other CNS-acting agents.

Enzyme Inhibition

The structural features of 2-amino-1,3-thiazines make them suitable candidates for targeting enzyme active sites. For instance, some derivatives have been investigated as nitric oxide synthase (NOS) inhibitors.[3] This opens up possibilities for their application in inflammatory diseases and other conditions where NOS modulation is beneficial.

Diagram: Potential Therapeutic Areas

Caption: Potential therapeutic applications of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Experimental Protocols: A General Framework

The following protocols are provided as a general guide for the synthesis and characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, based on established methods for related compounds. Optimization will likely be necessary.

Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mesityl oxide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., NaHCO₃ solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Protocol

-

NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and obtain fragmentation data.

-

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Directions

4,6,6-trimethyl-6H-1,3-thiazin-2-amine represents a molecule of interest within the broader class of biologically active 1,3-thiazines. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis, purification, and analysis based on established chemical principles and data from closely related structures.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent investigations into its biological activity, particularly in the areas of antimicrobial and CNS modulation, could unveil novel therapeutic applications. As a readily accessible heterocyclic scaffold, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine holds promise as a valuable tool for medicinal chemists and drug discovery professionals.

References

-

ChemBK. 6H-1,3-Thiazin-2-amine,4,6,6-trimethyl-,monohydrochloride. [Link]

-

PubChem. 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride. [Link]

-

ChemSynthesis. 4,4,6-trimethyl-4H-1,3-thiazine-2-thiol. [Link]

-

Ali, S. K., et al. (2011). 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1721. [Link]

-

Didwagh, S. S., et al. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 3(11), 122-127. [Link]

-

Zul'karnaev, R. I., et al. (2000). Structure of 4,4,6-trimethyl-2-arylamino-5,6-dihydro-4H-1,3-thiazines and -oxazines. Chemistry of Heterocyclic Compounds, 36(9), 1051-1055. [Link]

-

PubChem. 6h-1,3-thiazin-2-amine, n-phenyl-4,6,6-trimethyl-, monohydrochloride. [Link]

-

PubChem. 4,6,6-Trimethyl-1,3-thiazin-3-ium-2-amine;chloride. [Link]

-

Kumar, A., & Gupta, G. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(8), 20-33. [Link]

-

Singh, D. C., & Singh, S. (2013). Synthesis and biological evaluation of 1, 3-thiazines-a review. Pharmacophore, 4(3), 70-88. [Link]

-

Begum, S., et al. (2016). Therapeutic utility of 1, 3-thiazines-mini review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]

-

Badshah, A., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. [Link]

-

Badshah, A., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

-

Kumar, S., & Verma, R. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Chemistry & Biology Interface, 14(1), 1-22. [Link]

-

Thube, D. R., et al. (2024). Recent Developments in the Synthesis and Biological Applications of Thiazine. In S-Heterocycles (pp. 259-281). Royal Society of Chemistry. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Russian Journal of Organic Chemistry, 50(8), 1183-1188. [Link]

-

PubChem. 2-Amino-1,3-thiazine. [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. saudijournals.com [saudijournals.com]

- 3. actascientific.com [actascientific.com]

- 4. PubChemLite - 6h-1,3-thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride (C7H12N2S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Elucidating the Mechanism of Action of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The specific compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, represents a novel chemical entity with unexplored therapeutic potential. Its mechanism of action (MoA) remains uncharacterized, presenting both a challenge and an opportunity in drug discovery. This guide provides a comprehensive, multi-pronged strategy for the systematic elucidation of its MoA. We move beyond a rigid template to offer a logical and iterative workflow, from broad, unbiased screening to specific target validation and pathway analysis. This document is intended for drug development professionals and researchers, providing both the theoretical basis and practical protocols for a rigorous scientific investigation.

Introduction: The Uncharacterized Potential of a Novel Thiazine Derivative

The 1,3-thiazine heterocyclic ring system is of significant interest due to its presence in a variety of pharmacologically active compounds.[3] Notably, it forms the core of cephalosporin antibiotics, which act by inhibiting bacterial cell wall synthesis.[4][5] Other derivatives have been reported to possess activities ranging from anti-inflammatory and analgesic to anticancer and neuroprotective.[2][5] For instance, some ring-fused 1,3-thiazin-2-amines have shown potential for treating Alzheimer's disease through the inhibition of beta-secretase proteins (BACE1 and BACE2).[6]

Given this chemical precedent, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine (referred to herein as 'Compound T') is a promising candidate for drug discovery. However, without a defined molecular target or a known MoA, its development is stalled. This guide outlines a systematic and robust research framework to de-orphanize this compound, transforming it from a chemical structure to a potential therapeutic agent with a well-defined biological function. Our approach is structured in three phases:

-

Phase 1: Hypothesis Generation: Employing broad, unbiased methods to observe the compound's biological effects and predict potential targets.

-

Phase 2: Target Identification and Validation: Utilizing direct biochemical and biophysical methods to identify and confirm the molecular binding partners of Compound T.

-

Phase 3: Pathway Elucidation and Mechanistic Confirmation: Characterizing the downstream signaling consequences of target engagement and solidifying the complete mechanism of action.

Phase 1: Foundational Analysis and Hypothesis Generation

The initial phase focuses on casting a wide net to capture any biological activity of Compound T. This is achieved without preconceived bias towards a specific target class, allowing the compound's inherent activity to guide the investigation.

Phenotypic Screening: Unveiling the Biological Signature

Phenotypic screening is a powerful strategy that identifies bioactive compounds based on their observable effects in cells, tissues, or whole organisms, without prior knowledge of the molecular target.[7][8] This approach is invaluable for discovering first-in-class drugs by revealing unexpected biological functions.[7]

Causality: By starting with a complex biological system, we ensure that the observed effect is relevant to a cellular or organismal context. This contrasts with target-based screening, where a compound's activity against an isolated protein may not translate to a desired effect in a cell due to factors like permeability, off-target effects, or pathway redundancy.[9]

Workflow: High-Content Imaging (Cell Painting Assay)

The Cell Painting assay is a high-content, multiplexed imaging approach that generates a unique morphological "fingerprint" for a compound based on its effects on major cellular organelles.[10]

Caption: Workflow for Phenotypic Screening using Cell Painting.

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line | Assay Endpoint | Result for Compound T (10 µM) | Implied Biological Process |

| A549 (Lung Cancer) | Cell Viability (72h) | IC50 = 5.2 µM | Cytotoxicity/Anti-proliferative |

| U2OS (Osteosarcoma) | Cell Painting | Profile similar to Paclitaxel | Microtubule Dynamics Interference |

| RAW 264.7 (Macrophage) | LPS-induced NO production | 75% inhibition | Anti-inflammatory |

| HEK293 | Neurite Outgrowth Assay | 40% increase in neurite length | Neurotrophic/Neuroprotective |

In Silico Target Prediction: A Computational First Look

Computational methods can predict potential protein targets by comparing the chemical structure of Compound T to databases of known ligands.[11] This is a cost-effective way to generate initial hypotheses that can be experimentally validated.

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often bind to similar targets.[11] Compound T's 2D fingerprint or 3D shape can be screened against databases of compounds with known biological activities.

-

Structure-Based Methods (Reverse Docking): If 3D structures of potential targets are available, reverse docking simulates the binding of Compound T to a large panel of protein binding sites to identify favorable interactions.[11]

Causality: While not a substitute for experimental validation, in silico methods can prioritize target classes for subsequent investigation, saving significant time and resources. For example, if multiple predictive tools suggest an affinity for protein kinases, this class of enzymes would become a high-priority for experimental testing.

Phase 2: Target Deconvolution and Validation

With hypotheses in hand, the next phase is to identify the specific molecular partner(s) of Compound T and validate this interaction in a cellular context. We will describe two orthogonal approaches: an affinity-based method for discovery and a label-free method for validation.

Affinity-Based Target Identification: Fishing for Partners

Affinity-based methods use a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[1][2] Photoaffinity labeling is a powerful variant that creates a covalent bond between the probe and its target upon UV irradiation, capturing even transient or weak interactions.[12]

Trustworthiness: This protocol incorporates a competitive displacement control. The binding of the photo-probe to its true target should be reduced by an excess of the original, unmodified Compound T. This is a critical self-validating step to distinguish specific interactors from non-specific background proteins.

Experimental Protocol: Photoaffinity Labeling Pulldown

-

Probe Synthesis: Synthesize an analog of Compound T incorporating a diazirine photo-reactive group and a biotin tag for purification.

-

Lysate Incubation: Incubate the biotinylated photo-probe with cell lysate from a relevant cell line (e.g., A549, based on phenotypic screening).

-

Competition Control: In a parallel sample, co-incubate the probe with a 100-fold excess of unmodified Compound T.

-

-

UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its covalently bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the high-confidence candidate targets.

Label-Free Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms direct drug-target engagement in intact cells or cell lysates.[13][14] The principle is that when a drug binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

Causality: A key advantage of CETSA is that it uses the unmodified drug, avoiding any potential artifacts from adding tags or linkers.[13] Observing a thermal shift provides strong evidence that the compound directly engages the candidate protein within the complex milieu of the cell.

Experimental Protocol: CETSA for a Candidate Target (e.g., Tubulin)

-

Cell Treatment: Treat intact A549 cells with either vehicle (DMSO) or varying concentrations of Compound T for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[4]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Detection: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the candidate target protein (e.g., beta-tubulin) remaining in the soluble fraction by Western blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.

Caption: Integrated workflow for target identification and validation.

Table 2: Comparison of Target Identification Methodologies

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | Immobilized drug captures binding partners from lysate.[1][15] | Unbiased discovery; identifies direct binders. | Requires chemical modification; risk of steric hindrance; may miss weak interactions.[16] |

| CETSA | Drug binding stabilizes protein against heat denaturation.[13][14] | Label-free; confirms engagement in intact cells; quantitative. | Requires a specific antibody for detection; not suitable for discovery. |

| Genetic Approaches (RNAi/CRISPR) | Gene knockdown/knockout mimics or blocks drug effect.[17] | Directly links a gene to the drug's phenotype. | Can have off-target effects; doesn't prove direct binding. |

Phase 3: Mechanistic Confirmation and Pathway Elucidation

Once a direct molecular target is validated, the final phase is to understand the functional consequences of the drug-target interaction. This involves placing the interaction into the context of a cellular signaling pathway.

Broad-Spectrum Target Class Profiling

Based on the general activities of the 1,3-thiazine class and the results from Phase 1, it is prudent to screen Compound T against large panels of common drug targets. This serves a dual purpose: it can rapidly confirm a hypothesized MoA (e.g., if the target identified in Phase 2 is a kinase) and it reveals potential off-target activities, which is critical for later stages of drug development.

-

Kinome Profiling: Screen against a panel of hundreds of protein kinases to determine selectivity and identify any kinase inhibition activity.[18][19]

-

GPCR Profiling: Evaluate binding and functional activity (agonist/antagonist) at a broad panel of G-protein coupled receptors.[5][20]

-

Ion Channel Screening: Test for modulation of activity across a panel of key ion channels using automated electrophysiology platforms.[21][22]

Table 3: Hypothetical Kinase Selectivity Profile for Compound T (1 µM)

| Kinase Target | % Inhibition | Potential Implication |

| CDK2/CycA | 92% | Cell Cycle Arrest (Anti-cancer) |

| GSK3β | 88% | Multiple pathways (Neuro, Metabolic) |

| p38α (MAPK14) | 75% | Inflammation (Anti-inflammatory) |

| VEGFR2 | 5% | High selectivity against this target |

| 250 other kinases | <10% | Generally selective profile |

Downstream Pathway Analysis

The results from profiling and target validation must be connected to the initial phenotypic observations. For example, if CETSA confirmed tubulin as a direct target and phenotypic screening showed microtubule disruption, the MoA is strongly supported. If kinome profiling identified p38α as a target and phenotypic screening showed anti-inflammatory activity, the next step is to confirm the link.

Experimental Protocol: p38α MAPK Pathway Activation Assay

Causality: This assay directly tests the hypothesis that Compound T's anti-inflammatory effect is mediated by the inhibition of the p38 MAPK pathway. By measuring the phosphorylation of a direct downstream substrate of p38α, we can confirm that target engagement leads to a functional change in the relevant signaling cascade.

-

Cell Culture and Stimulation: Culture RAW 264.7 macrophages.

-

Pre-treatment: Pre-incubate cells with vehicle or various concentrations of Compound T for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

-

Lysis and Protein Quantification: Lyse the cells and normalize total protein concentration.

-

Western Blot Analysis: Perform Western blotting using antibodies against phosphorylated MK2 (a direct substrate of p38α) and total MK2 (as a loading control).

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in LPS-induced MK2 phosphorylation in the presence of Compound T confirms functional inhibition of the p38α pathway in a cellular context.

Caption: Hypothetical signaling pathway for Compound T's anti-inflammatory action.

Conclusion: Synthesizing a Coherent Mechanism of Action

Elucidating the mechanism of action for a novel compound like 4,6,6-trimethyl-6H-1,3-thiazin-2-amine is a complex but achievable endeavor. A successful investigation hinges not on a single experiment, but on an integrated, multi-faceted approach. By combining unbiased phenotypic screening with robust target identification methods like affinity chromatography and validating these findings with label-free techniques such as CETSA, researchers can build a strong, evidence-based case for a specific molecular target. The final, critical step is to place this drug-target interaction within its biological context by analyzing its impact on downstream signaling pathways and correlating these findings with the initial phenotypic observations. This strategic workflow provides a reliable and efficient path to de-orphanize novel chemical matter, a crucial step in the journey of modern drug discovery.

References

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link][1]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][4]

-

Aldeghi, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link][2]

-

Dahlem, C., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link][3]

-

Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Eurofins Scientific. [Link][5]

-

Li, Z., et al. (2024). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B. [Link][23]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River. [Link][21]

-

Acheampong, A. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link][11]

-

Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link][18]

-

Mitrofan, A. M., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link][10]

-

Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review. [Link][20]

-

Lores P., et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link][24]

-

Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link][7]

-

Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimisation. Metrion Biosciences. [Link][25]

-

Mack, E. T., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link][12]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link][26]

-

Royal Society of Chemistry. (2018). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link][16]

-

Tummala, R., et al. (2016). 6-Nitro-4H-benzo[d][1][2]thiazin-2-amine. Molbank. [Link][6]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][13]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link][27]

-

Sygnature Discovery. (n.d.). Ion Channel Screening. Sygnature Discovery. [Link][22]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link][19]

-

Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Creative Bioarray. [Link][8]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link][14]

-

Wikipedia. (n.d.). Affinity chromatography. Wikipedia. [Link][15]

-

Small Molecule Target Identification Using Genetic and Genomic Approaches. (2024). LinkedIn. [Link][17]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 10. mdpi.com [mdpi.com]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 16. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 19. pharmaron.com [pharmaron.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. criver.com [criver.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Specialist Ion Channel Screening for Lead Optimization [metrionbiosciences.com]

- 26. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 27. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

In Vitro Evaluation of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine: A Technical Guide for Preclinical Assessment

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazine Derivative

The 1,3-thiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework for the in vitro evaluation of a specific novel compound, 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, to elucidate its potential as a therapeutic agent. The proposed workflow is designed to be a self-validating system, progressing from broad phenotypic screening to more specific mechanistic and safety profiling. As researchers and drug development professionals, our objective is to not only identify biological activity but to understand the underlying causality of our experimental choices, ensuring a robust and reliable preclinical data package.

This document will detail a tiered approach to the in vitro characterization of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine, commencing with an assessment of its general cytotoxicity and then proceeding to investigate its potential anticancer, antimicrobial, and anti-inflammatory effects. Finally, we will outline crucial safety and toxicological assays to provide a preliminary assessment of the compound's therapeutic window.

Part 1: Foundational Cytotoxicity and Antiproliferative Assessment

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its cytotoxic potential and informs the concentration ranges for subsequent, more specific assays.

Rationale for Initial Cytotoxicity Screening

Broad-spectrum cytotoxicity screening across a panel of human cell lines is a critical first step.[5] It allows for the identification of a therapeutic window and can provide early indications of potential selectivity towards cancerous cells over non-cancerous cells. We will employ two common and well-validated colorimetric assays, the MTT and XTT assays, which measure metabolic activity as an indicator of cell viability.[6][7][8]

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Caption: Workflow for MTT/XTT-based cytotoxicity profiling.

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, SW480 for colorectal) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

| Cell Line | Cancer Type | IC50 (µM) at 48h |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| SW480 | Colorectal Cancer | Experimental Value |

| HEK293 | Non-cancerous | Experimental Value |

Part 2: Elucidating the Primary Mode of Action

Based on the initial cytotoxicity screening and the known activities of 1,3-thiazine derivatives, we will now investigate the potential anticancer, antimicrobial, and anti-inflammatory properties of 4,6,6-trimethyl-6H-1,3-thiazin-2-amine.

Anticancer Activity Assessment

Should the compound exhibit selective cytotoxicity towards cancer cells, further investigation into its anticancer mechanism is warranted.

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[5] We will use an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry to quantify the extent of apoptosis induction.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Experimental Value | Experimental Value |

| Compound (IC50) | Experimental Value | Experimental Value |

| Compound (2x IC50) | Experimental Value | Experimental Value |

Antimicrobial Activity Screening

The 1,3-thiazine core is present in some antimicrobial agents.[3][10] Therefore, it is prudent to screen our compound for antibacterial and antifungal activity.

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial/Fungal Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).[13][14]

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) in a 96-well plate.

-

Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[11][12]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value |

| Candida albicans | Fungus | Experimental Value |

Anti-inflammatory Activity Evaluation

Given the prevalence of anti-inflammatory activity among 1,3-thiazine derivatives,[1][3] we will investigate the ability of our compound to modulate inflammatory responses in vitro.

Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for studying inflammation.[15][16] We will measure the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of NO Production

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the amount of nitrite in the culture supernatant using the Griess reagent.

The NF-κB signaling pathway is a key regulator of inflammation.[17][18][19] We will assess the effect of the compound on NF-κB activation.

Sources

- 1. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. saudijournals.com [saudijournals.com]

- 4. ijpcsonline.com [ijpcsonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. raybiotech.com [raybiotech.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Discovery and Synthesis of Novel 1,3-Thiazine Derivatives for Drug Development

Abstract

The 1,3-thiazine scaffold, a six-membered heterocycle containing nitrogen and sulfur, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] Derivatives of this versatile core have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 1,3-thiazine derivatives. We will explore various synthetic strategies, delve into the rationale behind experimental choices, and discuss the biological evaluation and computational modeling of these promising compounds.

Introduction: The Significance of the 1,3-Thiazine Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the 1,3-thiazine ring system is of particular importance.[1][3] Its unique structural features, including the N-C-S linkage, contribute to its diverse biological activities.[4][5] The 1,3-thiazine nucleus is a key component of cephalosporin antibiotics, highlighting its established role in medicine.[6] Modern research continues to uncover new applications for 1,3-thiazine derivatives, ranging from antitumor and antimicrobial agents to treatments for neurodegenerative diseases.[1][2][4] The ongoing exploration of novel synthetic methodologies is crucial for expanding the chemical space of 1,3-thiazine derivatives and unlocking their full therapeutic potential.[1][2]

Synthetic Strategies for Novel 1,3-Thiazine Derivatives

The synthesis of 1,3-thiazine derivatives can be achieved through various methods, including condensation reactions, cycloadditions, and multicomponent reactions.[3][7] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Chalcones: A Versatile Approach

A prevalent and effective method for synthesizing 1,3-thiazine derivatives involves the use of chalcones (α,β-unsaturated ketones) as precursors.[8][9][10] This strategy typically involves the reaction of a chalcone with a sulfur- and nitrogen-containing reagent, such as thiourea or thiosemicarbazide.[8][9]

Experimental Protocol: Synthesis of 4,6-disubstituted-6H-1,3-thiazin-2-amine derivatives from chalcones and thiourea

This protocol describes the base-catalyzed condensation of a substituted chalcone with thiourea.

Step 1: Synthesis of Chalcone Precursor

-

To a solution of an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous sodium hydroxide (40%).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with cold water until neutral, and recrystallize from ethanol to afford the pure chalcone.

Step 2: Cyclization to form the 1,3-Thiazine Ring

-

A mixture of the synthesized chalcone (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (25 mL) is refluxed in the presence of a catalytic amount of potassium hydroxide.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

-

After cooling, the reaction mixture is poured into crushed ice.

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1,3-thiazine derivative.[9]

Causality Behind Experimental Choices:

-

Base Catalyst (NaOH/KOH): The base is essential for the initial Claisen-Schmidt condensation to form the chalcone by deprotonating the α-carbon of the acetophenone. In the subsequent cyclization, the base facilitates the Michael addition of thiourea to the chalcone.

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively easy to remove after the reaction.

-

Reflux Conditions: The application of heat increases the reaction rate for the cyclization step, leading to higher yields in a shorter time.

Diagram: Synthesis of 1,3-Thiazine from Chalcone

Caption: General reaction scheme for the synthesis of 1,3-thiazine derivatives from chalcones.

Multicomponent Reactions (MCRs): An Efficient Strategy

Multicomponent reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,3-thiazines.[11][12]

A notable example is the one-pot synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones from in situ-generated 1-azadienes and carbon disulfide.[11][12] This method allows for the rapid generation of a library of diverse 1,3-thiazine derivatives.

Other Synthetic Routes

Other synthetic strategies for 1,3-thiazines include:

-

[3+3] Annulation: The sonication-assisted [3+3] annulation of thioamides and α-CF3 styrene offers a chemoselective route to fluorinated 1,3-thiazines.[1]

-

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction of alkenes with in situ generated N-thioacyl imines provides a pathway to 5,6-dihydro-4H-1,3-thiazines.[13]

-

Ring Transformation Reactions: Existing heterocyclic rings can be transformed into the 1,3-thiazine scaffold under specific reaction conditions.[3][14]

Biological Activities and Structure-Activity Relationships (SAR)

1,3-Thiazine derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Many 1,3-thiazine derivatives have demonstrated potent activity against a variety of pathogenic microbes. The presence of specific substituents on the thiazine ring can significantly influence their antimicrobial efficacy. For instance, derivatives with a phenolic hydroxyl group have shown enhanced antibacterial activity.[15] Structure-activity relationship (SAR) studies have revealed that compounds with a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring exhibit good antibacterial activity against Gram-positive bacteria.[16] Furthermore, the presence of a methyl group or a halogen atom (chlorine or bromine) in the para position of a benzoyl moiety can enhance antimicrobial activity.[16]

| Derivative Type | Observed Activity | Key Structural Features | Reference |

| Phenyl-substituted 1,3-thiazines | Good antimicrobial activity | Disubstituted with phenyl rings | [4] |

| Thiazolidin-4-one containing 1,3-thiazines | Good antibacterial activity | Presence of thiazolidin-4-one moiety | [4] |

| Bromo-substituted 1,3-thiazines | Antibacterial against B. subtilis, S. aureus, E. coli, P. aeruginosa | Bromine substitution | [17] |

Anticancer Activity

The anticancer potential of 1,3-thiazine derivatives is an area of intense research.[14][18][19] Certain derivatives have shown significant cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A-549) cells.[4] The incorporation of a pyrazole moiety into the 1,3-thiazine structure has been shown to enhance antitumor activity against breast carcinoma cell lines.[4]

Anti-inflammatory and Analgesic Activities

Several 1,3-thiazinone derivatives containing a triazole moiety have exhibited notable anti-inflammatory and analgesic properties.[4] Compounds with chloro, nitro, and naphthyl side chains have shown particularly strong anti-inflammatory effects.[4]

Other Biological Activities

The therapeutic applications of 1,3-thiazines extend to various other areas, including:

-

Antituberculosis: Activity against Mycobacterium tuberculosis.[1]

-

Neuroprotective: Potential as BACE1 inhibitors for Alzheimer's disease.[1][2]

-

Anticonvulsant: Certain derivatives have shown promising anticonvulsant activity.[1][4]

Diagram: Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of novel 1,3-thiazine derivatives.

Computational Modeling in 1,3-Thiazine Drug Design

Computational approaches play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds.[20][21][22] For 1,3-thiazine derivatives, computational modeling has been effectively used to:

-

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies help in understanding the relationship between the chemical structure and biological activity of 1,3-thiazine derivatives, guiding the design of more potent analogs.[20]

-

Molecular Docking: This technique predicts the binding orientation of 1,3-thiazine derivatives to the active site of a target protein, such as an enzyme or receptor.[15][20] This provides insights into the mechanism of action and helps in designing molecules with improved binding affinity.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates can be predicted computationally, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.[20]

These computational tools enable a more rational and efficient design of novel 1,3-thiazine derivatives with desired therapeutic properties.

Future Perspectives and Conclusion

The field of 1,3-thiazine chemistry continues to evolve, with ongoing efforts to develop more efficient and environmentally friendly synthetic methods.[1][23] The vast therapeutic potential of 1,3-thiazine derivatives, coupled with advancements in computational drug design, promises the development of novel and effective drugs for a wide range of diseases.[1][2][20] Future research will likely focus on the exploration of new biological targets for 1,3-thiazine derivatives and the development of derivatives with improved potency and selectivity. The derivatization of the 1,3-thiazine scaffold is expected to open new avenues for the creation of innovative biological agents.[1][2]

References

- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (2025). Bentham Science.

- Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. PubMed.

- Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. PubMed Central.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore.

- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.

- Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences.

- SYNTHESIS AND BIOLOGICAL EVALU

- View of Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.

- Synthesis and antimicrobial screening of some 1,3- thiazines. Journal of Chemical and Pharmaceutical Research.

- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry.

- Antiproliferative Activity of (−)

- Novel synthesis, ring transformation and anticancer activity of 1,3-thiazine, pyrimidine and triazolo[1,5-a]pyrimidine derivatives.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives.

- Multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones. VU Research Portal.

- 1,3-Thiazinanes: A Comparative Review of Applic

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules.

- Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences.

- Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica.

- Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial.

- Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules.

- Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine. Royal Society of Chemistry.

- Synthetic Utility of Ethylidenethiosemicarbazide: Synthesis and Anticancer Activity of 1,3-Thiazines and Thiazoles with Imidazole Moiety.

- SYNTHESIS OF CHALCONES, 1, 3-THIAZINES AND 1, 3-PYRIMIDINES DERIVATIVES AND THEIR BIOLOGICAL EVALUATION FOR ANTI- INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITY. Semantic Scholar.

- formation, characterisation and computational study of some 1,3-thiazines compounds.

- SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND DOCKING OF SOME NOVEL SUBSTITUTED 1, 3-THIAZINE DERIV

- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules.

- Special Issue : Computational Str

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. saudijournals.com [saudijournals.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. jocpr.com [jocpr.com]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. nveo.org [nveo.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. research.vu.nl [research.vu.nl]

- 12. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. actascientific.com [actascientific.com]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors targeting H1N1 neuraminidase via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

exploring the tautomeric forms of 2-amino-1,3-thiazines

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-1,3-Thiazines

Executive Summary

The 2-amino-1,3-thiazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential, including antitubercular and anticancer agents.[1][2] The biological activity and physicochemical properties of these molecules are intrinsically linked to their tautomeric state. This guide provides a detailed exploration of the amino-imino tautomerism in 2-amino-1,3-thiazines, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the structural characteristics of the primary tautomers, the key factors governing their equilibrium, the definitive experimental and computational methodologies for their characterization, and the profound implications of this phenomenon in the context of drug design and discovery.

The Fundamental Concept: Amino-Imino Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. In the realm of nitrogen-containing heterocycles, one of the most critical forms is prototropic tautomerism, which involves the migration of a proton. For 2-amino-1,3-thiazines, the principal equilibrium is between the amino form and the imino form.

-

Amino Tautomer : This form features an exocyclic amino (-NH₂) group, with the double bond located within the thiazine ring (endocyclic). This configuration imparts aromatic character to the amidine system within the ring.

-

Imino Tautomer : This form is characterized by an exocyclic imino (=NH) group, which shifts the double bond to an exocyclic position. This disrupts the endocyclic conjugation seen in the amino form.

The position of this equilibrium is not static; it is a dynamic process influenced by the molecule's environment and substitution pattern. Understanding which tautomer predominates is crucial, as it dictates the molecule's hydrogen bonding capacity, polarity, and overall shape, thereby controlling its interaction with biological targets.

The Tautomeric Equilibrium in 2-Amino-1,3-Thiazines

The interconversion between the amino and imino forms is a dynamic equilibrium. While spectroscopic and crystallographic evidence overwhelmingly indicates that the amino form is the more stable and predominant tautomer in most conditions, both in solution and the solid state, the imino form can be populated and is critical to consider.[3]

Caption: Prototropic equilibrium between the major amino and minor imino tautomers of the 2-amino-1,3-thiazine core.

Key Factors Governing Tautomeric Preference

The delicate balance of the tautomeric equilibrium can be shifted by several interconnected factors. A thorough analysis of these factors is essential for predicting and controlling the tautomeric state of a given derivative.

Electronic Effects of Substituents

Substituents on both the thiazine ring and the exocyclic nitrogen can exert significant electronic influence.

-

Ring Substituents : Electron-donating groups (EDGs) on the thiazine ring tend to stabilize the amino form by enriching the electron density of the endocyclic system.

-

Exocyclic Nitrogen Substituents : The nature of the substituent on the amino group is particularly impactful. Electron-withdrawing groups (EWGs), such as tosyl or acyl groups, increase the acidity of the amino protons. This facilitates the proton transfer to the ring nitrogen, thereby stabilizing and increasing the population of the imino tautomer.[4][5] In some cases, a strong EWG can even cause the imino form to predominate.[5]

Solvent Effects

The surrounding solvent medium plays a critical role in stabilizing one tautomer over the other.

-

Polarity : The imino tautomer is generally more polar than the amino tautomer. Consequently, polar solvents, particularly those capable of hydrogen bonding, can preferentially solvate and stabilize the imino form, shifting the equilibrium in its favor.[6][7]

-

Hydrogen Bonding : Solvents that can act as hydrogen bond donors or acceptors can interact differently with the N-H protons and lone pairs of each tautomer, influencing their relative energies.[8]

Phase and Aggregation State

The tautomeric form can differ between the solid state and solution. X-ray crystallographic studies provide an unambiguous picture of the solid-state structure, which is often the thermodynamically most stable crystalline form. However, in solution, solvent interactions can alter this preference. In a notable study, a gold-catalyzed synthesis yielded a product that existed as the 1,3-thiazinane (a reduced form) tautomer in the crystalline state but exclusively as the 5,6-dihydro-4H-1,3-thiazine tautomer in solution, demonstrating the profound influence of the physical state.[9]

Methodologies for Tautomer Elucidation

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is required for the definitive characterization of 2-amino-1,3-thiazine tautomers.

Synthesis of 2-Amino-1,3-Thiazines

The rational synthesis of these scaffolds is the first step in their study. A prevalent and robust method involves the acid- or base-catalyzed cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea.[1][10]

-

Reactant Preparation : Dissolve the substituted α,β-unsaturated ketone (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent, such as ethanol.

-

Catalysis : Add a catalytic amount of a base (e.g., potassium hydroxide) or acid.

-

Reaction : Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation : Collect the precipitated solid by filtration, wash thoroughly with water to remove impurities, and dry under vacuum.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2-amino-1,3-thiazine derivative.

Caption: General workflow for the synthesis of 2-amino-1,3-thiazine derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction is the unequivocal method for determining the tautomeric form in the solid state. It provides precise atomic coordinates, allowing for the direct visualization of proton locations and the measurement of bond lengths that are diagnostic of the tautomeric form.

-

Causality : In the amino form, the C2-N(exocyclic) bond is a single bond (~1.36 Å), while one of the endocyclic C-N bonds is a double bond (~1.31 Å). In the imino form, this is reversed: the C2=N(exocyclic) bond becomes a double bond (~1.28 Å), and the endocyclic C-N bonds lengthen.[9] This difference is unambiguous and serves as the gold standard for tautomer identification.[11][12]

NMR Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide critical insights.

-

¹H NMR : The amino group (-NH₂) of the amino tautomer typically appears as a broad singlet, while the imino proton (=NH) of the imino tautomer would appear as a distinct signal. The chemical shifts of ring protons also differ between tautomers.

-

¹³C NMR : This is arguably the most diagnostic NMR technique. The chemical shift of the C2 carbon (the carbon attached to the exocyclic nitrogen) is highly sensitive to its bonding environment.

-